N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide
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Overview
Description
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide: is a complex organic compound that belongs to the class of quinolones. Quinolones are aza-heterocyclic compounds that consist of a fused benzene ring and a 2(1H)-pyridone moiety. This compound is known for its pharmaceutical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide typically involves the reaction of aniline derivatives with malonic acid equivalents or anthranilic acid derivatives. The quinoline moiety can be synthesized through various methods, including the reaction of anilines with malonic acid equivalents. The ethoxybenzamide part of the molecule can be synthesized through O-acylation reactions involving 4-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale organic synthesis techniques involving batch reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form dihydroquinolines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used in the synthesis of heterocycles and other complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory activities.
Medicine: Investigated for its potential anti-Alzheimer and antidiabetic properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide involves its interaction with various molecular targets and pathways. The quinoline moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This interaction inhibits the replication of bacterial DNA, leading to its antimicrobial activity. Additionally, the compound’s anti-inflammatory and antidiabetic activities are attributed to its ability to modulate various signaling pathways involved in inflammation and glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methoxybenzamide
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide
Uniqueness
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct biological activities compared to its analogs. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-27-19-9-7-16(8-10-19)21(25)23-12-11-18-13-17-6-5-14(2)15(3)20(17)24-22(18)26/h5-10,13H,4,11-12H2,1-3H3,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUHKPZGUAMWCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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